1-(5-(2,5-Dichlorophenyl)furan-2-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone
Description
1-(5-(2,5-Dichlorophenyl)furan-2-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone is a synthetic organic compound featuring a furan ring substituted with a 2,5-dichlorophenyl group at the 5-position and a 1,3,4-oxadiazole ring bearing a phenyl group at the 5-position. The oxadiazole moiety is linked to the ethanone core via a thioether (-S-) group. This structure combines electron-withdrawing chlorine atoms, aromatic systems, and a sulfur-containing heterocycle, making it a candidate for diverse biological activities, including anticancer and anti-inflammatory applications .
Properties
IUPAC Name |
1-[5-(2,5-dichlorophenyl)furan-2-yl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2O3S/c21-13-6-7-15(22)14(10-13)17-8-9-18(26-17)16(25)11-28-20-24-23-19(27-20)12-4-2-1-3-5-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAFHGFXRYBIGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(2,5-Dichlorophenyl)furan-2-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: This step involves the chlorination of a phenyl ring, which can be achieved using reagents such as chlorine gas or thionyl chloride.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Thioether Formation: The final step involves the coupling of the furan and oxadiazole intermediates through a thioether linkage, which can be achieved using thiol reagents and appropriate coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(5-(2,5-Dichlorophenyl)furan-2-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the oxadiazole ring or other functional groups.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under appropriate conditions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced oxadiazole derivatives.
Substitution Products: Substituted dichlorophenyl derivatives.
Scientific Research Applications
1-(5-(2,5-Dichlorophenyl)furan-2-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific biological pathways.
Materials Science: Application in the development of novel materials with unique electronic or optical properties.
Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(5-(2,5-Dichlorophenyl)furan-2-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Materials Science: The electronic structure of the compound may contribute to its unique properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Compounds
Key Observations :
- Electron-Withdrawing Groups : The target compound’s 2,5-dichlorophenyl group enhances lipophilicity and may improve membrane permeability compared to methoxy (CID 1272956) or morpholine (1l) substituents .
- Linkage Flexibility: The thioether linkage in the target compound may confer metabolic stability over amino or propylthio linkages in analogs .
Pharmacological Activity Comparisons
Key Observations :
- Anticancer Potential: Pyrimidine-linked oxadiazoles () show low micromolar IC50 values, suggesting the target compound’s dichlorophenyl-furan system may require optimization for similar potency.
- Anti-Inflammatory Activity : Compound 4b’s indoline and fluorophenyl groups contribute to 63.35% inhibition, implying the target compound’s dichlorophenyl group may enhance activity if tested .
- Enzyme Inhibition : Morpholine derivatives (1l) inhibit CA-IX, highlighting the role of substituents in targeting specific enzymes .
Key Observations :
- Synthetic Accessibility : The target compound shares a similar SN2-based synthesis with pyrimidine derivatives but requires specialized dichlorophenyl-furan precursors .
- Thermal Stability : Morpholine derivatives (1l) exhibit lower melting points (~162°C) compared to thiadiazole analogs (~206°C), suggesting dichlorophenyl groups may increase thermal stability .
Biological Activity
The compound 1-(5-(2,5-Dichlorophenyl)furan-2-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone , often referred to as a hybrid molecule due to its structural components, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features:
- Furan moiety : A five-membered aromatic ring containing oxygen.
- Dichlorophenyl group : Enhances lipophilicity and biological activity.
- Oxadiazole unit : Known for diverse biological activities including anticancer effects.
Biological Activity Overview
Research indicates that compounds containing oxadiazole derivatives exhibit a wide range of biological activities such as anticancer, anti-inflammatory, and antimicrobial properties. The specific compound has shown promise in various studies:
Anticancer Activity
-
Mechanism of Action : The oxadiazole moiety is known to interact with multiple biological targets, including enzymes involved in cancer cell proliferation. Studies have shown that it can inhibit:
- Thymidylate synthase
- Histone deacetylases (HDAC)
- Topoisomerases
-
Cytotoxicity Studies :
- The compound has been evaluated against several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
- IC50 values indicate the concentration required to inhibit cell growth by 50%. For instance, a related oxadiazole derivative demonstrated IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines .
Case Studies and Research Findings
Detailed Research Findings
- Apoptosis Induction : Flow cytometry assays have revealed that the compound induces apoptosis in a dose-dependent manner in MCF-7 cells by increasing p53 levels and activating caspase pathways .
- Structure-Activity Relationship (SAR) : Modifications in the phenyl ring can significantly affect the anticancer activity. Substituents such as halogens enhance potency while electron-withdrawing groups may reduce activity .
- In Vivo Studies : Although most studies are in vitro, preliminary animal studies suggest that the compound may also exhibit significant antitumor effects in vivo, warranting further investigation into its pharmacokinetics and toxicity profiles.
Q & A
Q. Optimization Tips :
- Maintain strict temperature control (±2°C) during exothermic steps to prevent side reactions .
- Use TLC or HPLC to monitor intermediate purity before proceeding .
Basic: Which spectroscopic and analytical methods are essential for characterizing this compound?
Answer:
Characterization requires a combination of techniques:
| Method | Key Data | Purpose |
|---|---|---|
| ¹H/¹³C NMR | Chemical shifts for furan (δ 6.5–7.5 ppm), oxadiazole (δ 8.1–8.3 ppm), and thioether (δ 3.8–4.2 ppm) . | Confirm regiochemistry and substituent positions. |
| IR Spectroscopy | Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C-S bond) . | Identify functional groups. |
| Mass Spectrometry | Molecular ion [M+H]⁺ matching exact mass (e.g., m/z 457.2 for C₂₁H₁₃Cl₂N₂O₂S) . | Verify molecular weight and fragmentation patterns. |
| X-ray Crystallography | Bond lengths (e.g., C-S: ~1.81 Å) and dihedral angles . | Resolve 3D structure and crystallinity. |
Note : For conflicting spectral data, cross-validate using 2D NMR (e.g., HSQC, HMBC) .
Advanced: How can reaction yields be improved during thioether linkage formation?
Answer:
Thioether coupling is often low-yielding (~40–60%) due to steric hindrance or competing oxidation. Strategies include:
- Solvent Optimization : Replace DCM with polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the thiol group .
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate interfacial reactions .
- Inert Conditions : Use degassed solvents and Schlenk lines to prevent disulfide formation from thiol oxidation .
Case Study : A 2023 study achieved 78% yield by switching to DMF and adding 10 mol% KI under nitrogen .
Advanced: How do structural modifications influence biological activity?
Answer:
The compound’s bioactivity (e.g., antimicrobial, anticancer) depends on:
- Electron-Withdrawing Groups : The 2,5-dichlorophenyl moiety enhances membrane permeability via lipophilicity (logP ~3.5) .
- Oxadiazole Rigidity : The planar oxadiazole ring improves DNA intercalation, as shown in docking studies with topoisomerase II (ΔG = -9.2 kcal/mol) .
- Thioether Flexibility : Replacing the thioether with sulfone reduces activity by 70%, highlighting the importance of sulfur’s redox activity .
Methodological Insight : Use QSAR models to predict activity changes when substituting the phenyl group with heteroaromatics (e.g., pyridine) .
Advanced: How to resolve contradictions in reported biological data across studies?
Answer:
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies:
Standardize Assays : Compare IC₅₀ values using the same cell line (e.g., HepG2 vs. MCF-7) and incubation time (24–48 hr) .
Purity Validation : Ensure >95% purity via HPLC (e.g., C18 column, 0.1% TFA in acetonitrile/water gradient) .
Control Experiments : Test metabolites (e.g., hydrolyzed oxadiazole) to rule off-target effects .
Example : A 2024 study attributed conflicting antimicrobial results to residual DMSO in stock solutions, which skewed MIC values by 2–4 dilutions .
Advanced: What computational methods support mechanistic studies of this compound?
Answer:
- DFT Calculations : Predict redox potentials (e.g., HOMO-LUMO gap ~4.1 eV) to explain thioether stability .
- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic pathways .
- Docking Software (AutoDock Vina) : Model interactions with kinase targets (e.g., EGFR; binding affinity <100 nM) using crystal structures from the PDB .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
